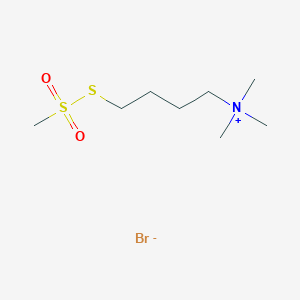
Mtsbt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide (Mtsbt) is a chemical compound used primarily in biochemical research. It is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . This property makes it a valuable tool in probing the structures of various receptor channels, such as the acetylcholine receptor channel and the GABA A receptor channel .
Preparation Methods
The preparation of [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide involves the synthesis of the compound through specific chemical reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the reaction of methanethiosulfonate with a trimethylammonium butyl group under controlled conditions .
Chemical Reactions Analysis
[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts specifically with thiols to form mixed disulfides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include thiols, reducing agents, and oxidizing agents. The major products formed from these reactions are typically mixed disulfides and other sulfur-containing compounds .
Scientific Research Applications
[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent to study the structure and function of various proteins and enzymes.
Biology: Employed in the investigation of receptor channels and their interactions with other molecules.
Medicine: Utilized in the development of new therapeutic agents and in the study of disease mechanisms.
Industry: Applied in the production of specialized chemicals and in the development of new materials.
Mechanism of Action
The mechanism of action of [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide involves its ability to react with thiol groups in proteins and other molecules. This reaction forms mixed disulfides, which can alter the structure and function of the target molecules . The molecular targets of this compound include various receptor channels and enzymes, and the pathways involved are primarily related to thiol-disulfide exchange reactions .
Comparison with Similar Compounds
[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide is unique in its specific reactivity with thiols. Similar compounds include:
Mercaptobenzothiazole: Another sulfur-containing compound used in rubber vulcanization.
Methylsulfonyl Benzothiazole: A selective protein thiol blocking reagent.
Compared to these compounds, [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide is more specialized for biochemical research applications due to its rapid and specific reactivity with thiols .
Properties
Molecular Formula |
C8H20BrNO2S2 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
trimethyl(4-methylsulfonylsulfanylbutyl)azanium;bromide |
InChI |
InChI=1S/C8H20NO2S2.BrH/c1-9(2,3)7-5-6-8-12-13(4,10)11;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QQFKXBSXKKHZDG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCSS(=O)(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















